N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with phenyl and pyrrole groups, a sulfanyl bridge, and a 4-ethoxyphenyl acetamide moiety. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, pharmacological properties, and substituent-driven activity differences.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-2-29-19-12-10-18(11-13-19)23-20(28)16-30-22-25-24-21(17-8-4-3-5-9-17)27(22)26-14-6-7-15-26/h3-15H,2,16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINSHRIJONQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, molecular docking studies, and biological evaluations associated with this compound.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes:
- Formation of the Triazole Ring : Utilizing appropriate reagents to form the triazole structure.
- Sulfur Incorporation : Introducing a sulfanyl group to enhance biological activity.
- Acetamide Derivation : Finalizing the structure with an acetamide group for stability and solubility.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 20.4 | 3.9 |
| Staphylococcus aureus | 21.0 | 2.5 |
| Bacillus subtilis | 18.7 | 5.0 |
These results indicate that the compound has potent antimicrobial activity comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been assessed in vitro against several cancer cell lines, including human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast adenocarcinoma (MCF-7). The findings suggest that:
-
Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values significantly lower than those of reference drugs.
Cell Line IC50 (µM) HCT-116 12.5 HepG-2 8.3 MCF-7 10.0 - Mechanism of Action : Molecular docking studies revealed that this compound binds effectively to key proteins involved in cell proliferation and apoptosis pathways, suggesting a mechanism that induces apoptosis in cancer cells .
Case Studies
In a recent case study involving animal models, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to untreated controls. This study highlights the potential for this compound as a therapeutic agent in cancer treatment .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps, typically starting with the formation of the triazole ring through cyclization reactions. The compound can be synthesized via S-alkylation methods using appropriate precursors such as 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole derivatives followed by subsequent reactions to introduce the ethoxy and acetamide functionalities .
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Studies have indicated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Properties
The compound also demonstrates antimicrobial properties. Triazoles are known for their efficacy against a range of bacterial and fungal pathogens. The unique structure of this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Anti-inflammatory Effects
Emerging studies suggest that triazole-based compounds may possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases. The specific mechanism involves inhibiting pro-inflammatory cytokines and mediators that contribute to chronic inflammation .
Case Study 1: Anticancer Screening
In a study published in ResearchGate, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound emerged as a notable candidate due to its ability to significantly reduce cell viability in various cancer types .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of triazole derivatives, including the target compound. The findings indicated that these derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., ethoxy in the target compound) may reduce antimicrobial efficacy compared to electron-withdrawing groups (e.g., nitro in KA3) . Pyrrole vs. Sulfanyl Bridge: Critical for maintaining structural rigidity and mediating interactions with hydrophobic receptor pockets .
Critical Notes:
- The target compound’s pyrrole group likely requires Paal-Knorr condensation of a triazole-bound amine with 2,5-dimethoxytetrahydrofuran, as seen in .
- Sulfanyl bridge formation typically employs nucleophilic substitution between triazole-thiol and α-chloroacetamide derivatives .
Pharmacological Comparison
Key Insights:
- Orco Receptor Modulation : The target’s ethoxyphenyl group may reduce agonist potency compared to VUAA-1’s ethylphenyl, as bulkier substituents (e.g., isopropyl in OLC-12) can alter receptor binding .
- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro, chloro) in KA-series compounds correlate with lower MIC values, suggesting the target’s ethoxy group may necessitate structural optimization for similar efficacy .
Q & A
Q. What is the synthetic pathway for N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The compound is synthesized via a multi-step procedure:
- Step 1 : Equimolar amounts of (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide are refluxed with pyridine and zeolite (Y-H) catalyst at 150°C for 5 hours.
- Step 2 : The mixture is cooled, poured into ice-hydrochloric acid, filtered, and recrystallized from ethanol .
- Modifications : The pyrrole moiety can be introduced via Paal-Knorr condensation of the triazole amino group .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography resolves the 3D structure, including bond angles and substituent orientations (e.g., triazole and pyrrole rings) .
- Spectroscopic methods : NMR (1H/13C) and FT-IR verify functional groups (e.g., sulfanyl, acetamide) and purity .
- Elemental analysis confirms molecular formula accuracy .
Q. How is anti-exudative activity assessed preclinically?
- In vivo rat models : Compounds are administered at defined doses (e.g., 50–100 mg/kg), and edema reduction is measured in carrageenan-induced inflammation assays .
- Statistical validation : Activity is benchmarked against controls (e.g., indomethacin) using ANOVA or t-tests .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Statistical screening (e.g., factorial designs) identifies critical variables (catalyst loading, temperature) while minimizing trials .
- Catalyst optimization : Zeolite (Y-H) in enhances selectivity; alternatives like H-beta zeolite or mesoporous catalysts may improve efficiency .
Q. What computational strategies aid in rational reaction design for analogous compounds?
- Quantum chemical calculations : Transition state modeling predicts reaction pathways (e.g., cyclization steps) .
- ICReDD framework : Combines computational reaction path searches with experimental feedback to prioritize synthetic routes (e.g., substituent effects on triazole stability) .
Q. How do structural modifications influence biological activity?
- Structure-Activity Relationship (SAR) :
- Pyrrole substitution : Replacing 1H-pyrrol-1-yl with furan-2-yl () reduces anti-exudative activity by 30%, highlighting the pyrrole’s role in hydrophobic interactions .
- Sulfanyl positioning : Moving the sulfanyl group from the triazole 3- to 2-position decreases solubility and bioavailability .
Q. How should researchers address contradictory biological activity data across studies?
- Replication : Repeat assays under standardized conditions (e.g., fixed dose, animal strain) .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity in formulation) .
Q. What advanced purification methods enhance compound purity?
- Membrane separation : Nanofiltration or reverse osmosis isolates the compound from byproducts (e.g., unreacted acetamide precursors) .
- Chromatography : Prep-HPLC with C18 columns achieves >98% purity, critical for pharmacological studies .
Q. What role does heterogeneous catalysis play in scalable synthesis?
Q. How can stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and pH extremes (1–13) to identify degradation pathways .
- LC-MS monitoring : Detects hydrolytic cleavage (e.g., acetamide bond breakdown) and oxidations .
Methodological Notes
- Synthesis : Prioritize catalysts and solvents that minimize byproducts (e.g., pyridine in ) .
- Characterization : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Biological assays : Use blinded, randomized designs to reduce bias in activity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
